molecular formula C13H8N2S2 B4537870 2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B4537870
M. Wt: 256.4 g/mol
InChI Key: FPXVPBQEABZJFN-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a thiophene ring, a propynylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-bromo-3-cyanopyridine.

    Introduction of the Thiophene Ring: Using a Suzuki coupling reaction to attach the thiophene ring to the pyridine core.

    Addition of the Propynylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a propynylsulfanyl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the propynylsulfanyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound could participate in various substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an inhibitor or activator of specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-amine
  • 2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carboxylic acid
  • 2-(Prop-2-yn-1-ylsulfanyl)-6-(furan-2-yl)pyridine-3-carbonitrile

Uniqueness

What sets 2-(Prop-2-yn-1-ylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-prop-2-ynylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S2/c1-2-7-17-13-10(9-14)5-6-11(15-13)12-4-3-8-16-12/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVPBQEABZJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=C(C=CC(=N1)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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